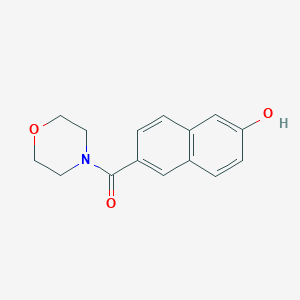

6-(Morpholin-1-ylcarbonyl)-2-naphthol

Description

Properties

IUPAC Name |

(6-hydroxynaphthalen-2-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-14-4-3-11-9-13(2-1-12(11)10-14)15(18)16-5-7-19-8-6-16/h1-4,9-10,17H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSZXWHIWJKPQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=C(C=C2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Morpholin-1-ylcarbonyl)-2-naphthol typically involves the reaction of 2-naphthol with morpholine in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent, such as dichloromethane or dimethylformamide, under anhydrous conditions to prevent hydrolysis of the coupling agent.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

General Chemical Reactivity

6-(Morpholin-1-ylcarbonyl)-2-naphthol can undergo several types of chemical reactions due to the presence of the naphthol and morpholine groups. These reactions include oxidation, reduction, and substitution.

Common Reagents and Conditions:

-

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

-

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or alkoxides.

Reactions Involving the Naphthol Moiety

-

Multicomponent Reactions: 2-naphthol can be used in multicomponent reactions to synthesize heterocyclic compounds, such as tetrahydrobenzo[a]xanthene-11-ones . These reactions often involve condensation with other reactants .

-

Electrophilic Aromatic Substitution: The naphthol ring is susceptible to electrophilic aromatic substitution reactions due to its activated aromatic system.

-

Ether Formation: The hydroxyl group on the naphthol can be used to form ethers via Williamson ether synthesis or similar reactions.

Reactions Involving the Morpholine Moiety

-

Acylation/Alkylation: The nitrogen atom in the morpholine ring can be acylated or alkylated, introducing new functional groups .

-

Reactions as a Nucleophile: The morpholine nitrogen can act as a nucleophile in various reactions, such as ring-opening reactions of epoxides.

Formation of Naphthoxazines

Betti bases, derived from naphthols, can react with aldehydes to produce naphthoxazines. For example, a Betti base reacts with n-butanal in ethanol at room temperature to produce a naphthoxazine . Naphthoxazines can also be synthesized by reacting enantiopure aminonaphthols with formaldehyde .

Biological Activity-Related Reactions

The morpholine moiety can be modified to enhance the biological activity of the compound. Studies have shown that derivatives of naphthol can exhibit cytotoxic effects against various cancer cell lines. The compound has also been evaluated for its antimicrobial properties.

Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 15 |

| Candida albicans | 20 |

These reactions and modifications highlight the versatility of this compound as a chemical intermediate for synthesizing various compounds with potential applications in medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

Chemistry

- Synthesis Intermediate : The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

- Reagent in Organic Reactions : It can be utilized in various organic reactions, including nucleophilic substitutions and coupling reactions, due to the reactivity of the naphthol moiety.

Biology

- Biological Activity : Research indicates that 6-(Morpholin-1-ylcarbonyl)-2-naphthol exhibits notable biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains.

- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating the potential for therapeutic applications in oncology.

Medicine

- Drug Development : The compound is being explored for its potential as a lead compound in drug discovery, particularly for conditions such as cancer and bacterial infections.

- Therapeutic Applications : Its ability to modulate biological pathways makes it a candidate for further development into therapeutic agents.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to controls, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 0 |

| Escherichia coli | 12 | 0 |

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent decrease in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

Toxicological Profile

The safety profile of this compound has been evaluated through toxicity studies. Initial findings suggest low acute toxicity, with LD50 values exceeding 2000 mg/kg in rodent models. However, further studies are necessary to fully understand its long-term effects.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Chemistry | Synthesis intermediate, reagent in organic reactions |

| Biology | Antimicrobial activity, anticancer potential |

| Medicine | Drug development, therapeutic applications |

Mechanism of Action

The mechanism by which 6-(Morpholin-1-ylcarbonyl)-2-naphthol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. In anticancer research, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-(Morpholin-1-ylcarbonyl)-2-naphthol with key structural analogs, focusing on substituent effects, biological activity, spectral properties, and applications.

Structural and Functional Group Variations

*Calculated based on substituent addition to 2-naphthol.

Spectral and Physicochemical Properties

Key Research Findings

Substituent Impact on Bioactivity: Aryl methyl ether derivatives (e.g., 6-methoxy-2-naphthol methyl ether) exhibit superior cytotoxic activity compared to phenolic forms due to enhanced membrane permeability and ERα binding .

Synthetic Versatility : 6-Bromo-2-naphthol serves as a versatile precursor for Suzuki-Miyaura couplings, enabling access to boronic acid derivatives and fluorinated analogs .

Morpholine’s Role : Morpholine-containing derivatives (e.g., Naproxen morpholine analog) demonstrate improved crystallinity and thermal stability, attributed to the morpholine ring’s conformational rigidity .

Biological Activity

6-(Morpholin-1-ylcarbonyl)-2-naphthol is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its naphthol structure and morpholine moiety, has been studied for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a naphthol ring substituted with a morpholine-derived carbonyl group, which is believed to influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research has shown that derivatives of naphthol can exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that compounds similar to this compound displayed IC50 values comparable to established chemotherapeutics like 5-fluorouracil in breast (MCF-7) and colon (HCT116) cancer models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies indicate that naphthol derivatives possess broad-spectrum antibacterial and antifungal activities. Specifically, this compound showed promising results against several strains of bacteria and fungi, suggesting its potential use as an antimicrobial agent .

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 25 | |

| S. aureus | 15 | |

| Candida albicans | 20 |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has been investigated for its anti-inflammatory properties . Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve the modulation of specific molecular targets within cells. The interaction with cellular pathways related to apoptosis in cancer cells and disruption of microbial cell membranes in bacteria has been proposed as key mechanisms .

Case Studies

Several case studies have documented the efficacy of similar naphthol derivatives in clinical settings:

- Breast Cancer Treatment : A study involving a series of naphthol derivatives demonstrated significant tumor regression in animal models when treated with compounds structurally related to this compound.

- Infection Control : Clinical trials have shown that formulations containing naphthol derivatives can effectively reduce bacterial load in patients with resistant infections.

Q & A

[Basic] What are the established synthetic routes for 6-(Morpholin-1-ylcarbonyl)-2-naphthol?

The compound is synthesized via derivatization of naphthol precursors with morpholine-based reagents. For example, the morpholine derivative of Naproxen (a structurally related compound) was prepared by reacting 6-methoxy-2-naphthyl-propionic acid with morpholine under controlled conditions to introduce the morpholinylcarbonyl group. Key steps include:

- Coupling reaction : Morpholine is introduced via carbonyl activation (e.g., using carbodiimides or chloroformate reagents).

- Crystallization : Purification via recrystallization or chromatography ensures high purity .

- Characterization : Confirmed via X-ray crystallography and NMR spectroscopy .

[Basic] What spectroscopic and analytical methods are critical for characterizing this compound?

- X-ray crystallography : Determines precise molecular conformation and hydrogen-bonding interactions, as demonstrated for the morpholine-Naproxen derivative .

- NMR spectroscopy : and NMR are used to confirm substituent positions. For example, chemical shifts can distinguish between 1- and 2-naphthol derivatives by comparing observed values with additivity predictions (average deviation ±0.47 ppm for 2-naphthol) .

- HPLC : Validates purity and monitors reaction progress. Reversed-phase columns with UV detection are commonly employed .

[Advanced] How can stereoisomers of derivatives be resolved, and what chiral stationary phases (CSPs) are effective?

Enantioseparation of naphthol derivatives (e.g., Betti base analogs) is achieved using HPLC with polysaccharide-based CSPs (e.g., IP-CF6). Methodological considerations include:

- Mobile phase optimization : Use polar organic modifiers (e.g., ethanol/heptane) to enhance resolution.

- Retention factors () and separation factors () : For example, for 1-(α-aminobenzyl)-2-naphthol analogs under optimized conditions .

- Validation : Absolute configurations are assigned via comparison with literature protocols (e.g., using (S)-enantiomers with 97% ee) .

[Advanced] How can researchers evaluate the anti-prion or anti-amyloidogenic activity of this compound?

- In vitro aggregation assays : Test inhibition of synthetic prion peptide aggregation using Thioflavin T fluorescence. Structural analogs like ST1859 (a naphthol derivative) reduced prion infectivity by altering aggregate stability .

- In vivo models : Assess therapeutic effects in experimental scrapie-infected rodents, monitoring survival rates and biomarker levels (e.g., PrP) .

- BBB permeability : Prioritize compounds with favorable blood-brain barrier passage, predicted via logP/logD calculations or PAMPA assays .

[Advanced] How should discrepancies in spectroscopic data (e.g., NMR or MS) be addressed?

- Isotopic labeling : Resolve ambiguities using -substituted analogs to refine substitution structures (e.g., semi-experimental effective structures for 1- and 2-naphthol conformers) .

- Statistical validation : Compare observed chemical shifts with additivity-based predictions. For 2-naphthol derivatives, deviations >1.95 ppm suggest structural misassignment .

- Iterative analysis : Cross-validate data via complementary techniques (e.g., combining NMR with X-ray crystallography) .

[Advanced] What methods are suitable for studying the stability and degradation of this compound?

- Dielectric barrier discharge (DBD) : Evaluate oxidative degradation in air/water systems. Monitor decomposition efficiency via ozone quantification (gas/liquid phases) and HPLC .

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., melting point 270–290°C for related compounds) .

- Hydrolytic stability : Assess pH-dependent hydrolysis (e.g., in acidic/alkaline buffers) using kinetic studies .

[Basic] What safety protocols are recommended for handling this compound?

- PPE : Use nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols .

- Waste disposal : Classify as hazardous waste and use licensed disposal services .

[Advanced] How can computational modeling aid in understanding its molecular interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.